Regiochemical Target Divergence: mGluR5 vs. Factor Xa
The [4,5-c] regioisomer, to which the target compound belongs, is the core scaffold of a patent‑disclosed series of mGluR5 receptor antagonists. In radioligand binding assays using recombinant human mGluR5a receptors expressed in EBNA cells with [³H]MPEP as the radioligand, compounds of formula I bearing the [4,5-c] thiazolopyridine core exhibited Ki values below 400 nM [1]. In direct contrast, the [5,4-c] regioisomer (exemplified by 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, CAS 720720-96-7) serves as the S4 binding element in Factor Xa inhibitors, where advanced derivative 3a achieved an fXa IC₅₀ of 7.5 nM in human liver microsome‑stabilized assays [2]. The two regioisomers are not interchangeable: selecting the [4,5-c] scaffold commits the program to a CNS‑oriented mGluR5 pharmacology space, while the [5,4-c] scaffold directs toward anticoagulant development.
| Evidence Dimension | Primary biological target engagement (mGluR5 vs Factor Xa) |
|---|---|
| Target Compound Data | Ki < 400 nM (class-level; [4,5-c] thiazolopyridine series, recombinant human mGluR5a) |
| Comparator Or Baseline | fXa IC₅₀ = 7.5 nM ([5,4-c] series, compound 3a; human Factor Xa enzymatic assay) |
| Quantified Difference | Targets are biologically orthogonal; no cross-activity reported between scaffolds at the receptor/enzyme level |
| Conditions | Target: [³H]MPEP radioligand binding, human mGluR5a/EBNA membranes, pH 7.4. Comparator: human fXa enzymatic assay with chromogenic substrate, pH 7.4. |
Why This Matters
Procurement of the wrong regioisomer diverts the entire research program into an unintended therapeutic area, wasting synthesis and screening resources.
- [1] Schnider, P.; Jaeschke, G.; Vieira, E.; Kolczewski, S.; Porter, R.H.P. Thiazolo[4,5-C]pyridine derivatives. U.S. Patent 7,659,401 B2, 2010. Ki < 400 nM for mGluR5 antagonists. View Source
- [2] Haginoya, N. et al. J. Med. Chem. 2004, 47, 5167–5182. fXa IC₅₀ = 7.5 nM for compound 3a. View Source
